Cas no 2229082-75-9 (1-(1,5-dimethyl-1H-pyrazol-3-yl)-2,2-dimethylcyclopropylmethanamine)

1-(1,5-Dimethyl-1H-pyrazol-3-yl)-2,2-dimethylcyclopropylmethanamine is a specialized cyclopropylmethanamine derivative featuring a pyrazole substituent. Its unique structure, combining a rigid cyclopropane ring with a dimethylpyrazole moiety, imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s stability and functional group compatibility allow for further derivatization, enabling applications in ligand design and bioactive molecule development. Its well-defined stereochemistry and purity ensure reproducibility in synthetic pathways. This compound is particularly useful in the exploration of novel pharmacophores due to its balanced lipophilicity and structural rigidity, which can influence binding affinity and metabolic stability in drug discovery.
1-(1,5-dimethyl-1H-pyrazol-3-yl)-2,2-dimethylcyclopropylmethanamine structure
2229082-75-9 structure
Product Name:1-(1,5-dimethyl-1H-pyrazol-3-yl)-2,2-dimethylcyclopropylmethanamine
CAS No:2229082-75-9
MF:C11H19N3
MW:193.288662195206
CID:6012468
PubChem ID:165969230
Update Time:2025-06-12

1-(1,5-dimethyl-1H-pyrazol-3-yl)-2,2-dimethylcyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2,2-dimethylcyclopropylmethanamine
    • 2229082-75-9
    • EN300-1745047
    • [1-(1,5-dimethyl-1H-pyrazol-3-yl)-2,2-dimethylcyclopropyl]methanamine
    • Inchi: 1S/C11H19N3/c1-8-5-9(13-14(8)4)11(7-12)6-10(11,2)3/h5H,6-7,12H2,1-4H3
    • InChI Key: VGRHLWJPSUSUID-UHFFFAOYSA-N
    • SMILES: NCC1(C2C=C(C)N(C)N=2)CC1(C)C

Computed Properties

  • Exact Mass: 193.157897619g/mol
  • Monoisotopic Mass: 193.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 43.8Ų

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Additional information on 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2,2-dimethylcyclopropylmethanamine

Comprehensive Overview of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2229082-75-9)

The compound 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2229082-75-9) is a specialized organic molecule that has garnered significant interest in pharmaceutical and agrochemical research. Its unique structure, featuring a pyrazole ring fused with a cyclopropylmethanamine moiety, makes it a promising candidate for various applications. Researchers are particularly intrigued by its potential as a building block for novel drug candidates, especially in the fields of central nervous system (CNS) therapeutics and enzyme modulation.

In recent years, the demand for heterocyclic compounds like 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2,2-dimethylcyclopropylmethanamine has surged due to their versatility in medicinal chemistry. The pyrazole ring, a key component of this molecule, is known for its bioisosteric properties, often serving as a replacement for phenyl rings to enhance metabolic stability. This has led to increased searches for "pyrazole derivatives in drug discovery" and "cyclopropylamine applications" across academic and industrial platforms.

The synthesis of CAS No. 2229082-75-9 involves multi-step organic reactions, including cyclization and amination processes. Its 2,2-dimethylcyclopropyl group contributes to steric hindrance, which can influence binding affinity in biological targets. This characteristic aligns with current trends in "sterically hindered amines in catalysis" and "small molecule drug design," topics frequently explored in high-impact journals and patent filings.

From a pharmacological perspective, the methanamine functional group in this compound suggests potential interactions with G-protein coupled receptors (GPCRs) or monoamine transporters. These properties have sparked discussions about its possible role in addressing "neurodegenerative disorders" and "mood regulation," which remain top-searched health concerns globally. However, it's crucial to note that any therapeutic application would require extensive preclinical validation.

In material science, the rigid cyclopropyl structure of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2,2-dimethylcyclopropylmethanamine offers interesting possibilities for designing molecular frameworks with specific spatial orientations. This has relevance to emerging fields like "molecular machines" and "supramolecular chemistry," where precise control over molecular geometry is paramount. The compound's stability under various pH conditions also makes it a subject of interest for "pH-sensitive drug delivery systems."

Analytical characterization of CAS No. 2229082-75-9 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are critical for research applications. The growing emphasis on "quality control in chemical synthesis" and "structure-activity relationship studies" in scientific literature underscores the importance of such analytical protocols.

Environmental and safety profiles of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2,2-dimethylcyclopropylmethanamine are currently under investigation, reflecting the broader industry focus on "green chemistry principles" and "sustainable molecular design." While preliminary data suggests moderate environmental persistence, comprehensive ecotoxicological studies would be necessary for large-scale applications, particularly in agricultural contexts where similar compounds are sometimes employed.

The commercial availability of CAS No. 2229082-75-9 through specialty chemical suppliers has facilitated its adoption in various research programs. Pricing and scalability considerations often dominate professional forums discussing "cost-effective synthetic routes" for such specialized intermediates. Recent patent analyses reveal growing intellectual property activity around pyrazole-containing compounds, indicating their continued relevance in innovation pipelines.

Future research directions for 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2,2-dimethylcyclopropylmethanamine may explore its potential in asymmetric synthesis or as a ligand in transition metal catalysis. The compound's structural features could enable novel approaches to "chiral amine synthesis," a hot topic in pharmaceutical manufacturing. Additionally, computational chemistry studies might provide deeper insights into its conformational preferences and electronic properties.

In conclusion, 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2,2-dimethylcyclopropylmethanamine represents an intriguing case study in modern chemical research. Its multifaceted applications span from potential therapeutic uses to advanced material design, reflecting the interdisciplinary nature of contemporary molecular science. As investigation continues, this compound may well emerge as a key player in addressing some of the most pressing challenges in healthcare and sustainable technology development.

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